molecular formula C8H7NO2 B13121607 1H-pyrano[3,4-c]pyridin-4-one

1H-pyrano[3,4-c]pyridin-4-one

Cat. No.: B13121607
M. Wt: 149.15 g/mol
InChI Key: MIVMVVXIKWPDTG-UHFFFAOYSA-N
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Description

1H-pyrano[3,4-c]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrano[3,4-c]pyridin-4-one can be synthesized through various methods. One common approach involves the photochemical reaction of 4-acetoxy- or 4-methoxy-2-pyridones with diethyl acetal of acrolein in acetone. The resultant head-to-tail adducts are then treated with a base to yield 1,2-dihydrocyclobuta[c]pyridin-3(4H)-ones .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scalable photochemical reactions and subsequent base treatments. The choice of solvents and reagents can be optimized for large-scale production to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrano[3,4-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyran or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-c]pyridin-4-one oxides, while reduction can produce dihydropyrano derivatives.

Scientific Research Applications

1H-pyrano[3,4-c]pyridin-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 1H-pyrano[3,4-c]pyridin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antitumor activity is believed to result from its ability to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrano[3,4-c]pyridin-4-one

InChI

InChI=1S/C8H7NO2/c10-8-5-11-4-6-3-9-2-1-7(6)8/h1-3H,4-5H2

InChI Key

MIVMVVXIKWPDTG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2)C(=O)CO1

Origin of Product

United States

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